molecular formula C21H16N4O2 B12217191 phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone

phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone

Cat. No.: B12217191
M. Wt: 356.4 g/mol
InChI Key: VOZCCQHYYOYDET-UHFFFAOYSA-N
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Description

Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone is a complex organic compound that features a tetrazole ring, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone typically involves the formation of the tetrazole ring followed by its attachment to the phenylmethanone structure. One common method includes the reaction of a phenylmethanone derivative with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide and triethyl orthoformate for tetrazole formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone is unique due to its combination of a tetrazole ring with a phenylmethanone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

phenyl-[4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]methanone

InChI

InChI=1S/C21H16N4O2/c26-21(16-7-3-1-4-8-16)17-11-13-19(14-12-17)27-15-20-22-23-24-25(20)18-9-5-2-6-10-18/h1-14H,15H2

InChI Key

VOZCCQHYYOYDET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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